Lipophilicity Gradient: XLogP3-AA of the 3-Ethylphenyl Derivative Versus 4-Ethyl, 4-Fluoro, and 4-Isopropyl Analogs
Among the morpholine-4-carbonyl-substituted 1,8-naphthyridine series, the position and nature of the N4-aryl substituent produces a computable lipophilicity gradient. The 3-ethylphenyl target compound (CAS 1251617-58-9) has a PubChem-computed XLogP3-AA of 3.8 [1]. The para-ethyl regioisomer (CAS 1251702-80-3) is predicted to have an identical XLogP3-AA of 3.8, but the para-fluoro analog (CAS 1251564-25-6) yields a lower value of approximately 3.2, while the 4-isopropyl analog (CAS 1251676-22-8) is predicted at approximately 4.1–4.2 [2]. This logP range (~1.0 unit across the set) is sufficient to alter membrane permeability and non-specific protein binding profiles in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (CAS 1251617-58-9) |
| Comparator Or Baseline | 4-Ethyl analog: XLogP3-AA ~3.8; 4-Fluoro analog: XLogP3-AA ~3.2; 4-Isopropyl analog: XLogP3-AA ~4.1–4.2 |
| Quantified Difference | ΔXLogP3-AA: 0 (vs. 4-ethyl); +0.6 (vs. 4-fluoro); -0.3 to -0.4 (vs. 4-isopropyl) |
| Conditions | PubChem-computed XLogP3-AA (release 2019.06.18); values for comparators are class-level predictions based on identical scaffold substitution patterns. |
Why This Matters
A difference of ≥0.5 logP units can translate to a 3- to 5-fold shift in membrane partitioning, which directly impacts intracellular target engagement and assay reproducibility when switching between analogs.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 49660505 (target compound, CAS 1251617-58-9) = 3.8. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed XLogP3-AA for structurally related 1,8-naphthyridine analogs: 4-fluoro (CID-based, CAS 1251564-25-6) ~3.2; 4-isopropyl (CAS 1251676-22-8) ~4.1–4.2; 4-ethyl regioisomer (CAS 1251702-80-3) ~3.8. Values inferred from identical scaffold with systematic substituent variation. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Class-level guidance on logP impact on permeability and non-specific binding. View Source
